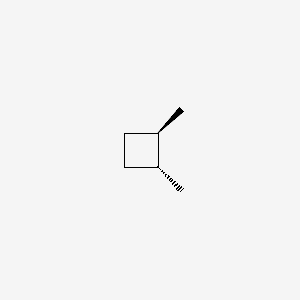

trans-1,2-Dimethylcyclobutane

Description

Structure

3D Structure

Properties

CAS No. |

15679-02-4 |

|---|---|

Molecular Formula |

C6H12 |

Molecular Weight |

84.16 g/mol |

IUPAC Name |

(1R,2R)-1,2-dimethylcyclobutane |

InChI |

InChI=1S/C6H12/c1-5-3-4-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 |

InChI Key |

IVAGOJQDJFWIRT-PHDIDXHHSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]1C |

Canonical SMILES |

CC1CCC1C |

Origin of Product |

United States |

Stereochemical Principles and Isomerism of Trans 1,2 Dimethylcyclobutane

Chiral Nature of trans-1,2-Dimethylcyclobutane

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. sydney.edu.austackexchange.com Trans-1,2-dimethylcyclobutane is a chiral molecule. stackexchange.comsocratic.org This chirality arises from the absence of a plane of symmetry or a center of inversion within the molecule. utexas.edustackexchange.comsocratic.org

Identification of Stereogenic Centers

A stereogenic center, or chiral center, is typically a carbon atom that is bonded to four different groups. socratic.org In both cis- and trans-1,2-dimethylcyclobutane, the two carbon atoms to which the methyl groups are attached (C1 and C2) are stereogenic centers. utexas.edulibretexts.orglibretexts.org Each of these carbons is bonded to a hydrogen atom, a methyl group, and two different carbon atoms within the cyclobutane (B1203170) ring.

Enantiomeric Forms of trans-1,2-Dimethylcyclobutane

Because trans-1,2-dimethylcyclobutane is chiral and possesses two stereogenic centers, it can exist as a pair of enantiomers. utexas.eduechemi.comstackexchange.com These enantiomers are non-superimposable mirror images of each other. sydney.edu.au The two enantiomers are designated based on the absolute configuration (R or S) at each stereogenic center. The possible configurations for the trans isomer are (1R,2R) and (1S,2S). echemi.comstackexchange.com These two molecules are mirror images and thus constitute an enantiomeric pair. stackexchange.com In total, there are three stereoisomers of 1,2-dimethylcyclobutane (B12666129): the pair of trans enantiomers and the cis isomer. vedantu.comdoubtnut.com

Achiral Character of cis-1,2-Dimethylcyclobutane (B12747871) (Meso Compound Consideration)

Despite having two stereogenic centers, cis-1,2-dimethylcyclobutane is an achiral molecule. socratic.orglibretexts.org This is because it possesses a plane of symmetry that bisects the molecule between the two methyl-bearing carbons. libretexts.orglibretexts.orgamazonaws.com This plane of symmetry makes the molecule superimposable on its mirror image.

Configurational Stability and Interconversion Barriers

The trans isomer of 1,2-dimethylcyclobutane is generally considered to be more stable than the cis isomer. doubtnut.comvaia.combrainly.com This increased stability is attributed to lower steric strain in the trans configuration. doubtnut.comvaia.com In the puckered conformation of the cyclobutane ring, the trans isomer can adopt a conformation where both bulky methyl groups occupy pseudo-equatorial positions, minimizing steric interactions. doubtnut.comvaia.com In contrast, the cis isomer is forced to have one methyl group in a pseudo-axial position, leading to greater steric hindrance. vaia.combrainly.com

The interconversion between the cis and trans isomers of 1,2-dimethylcyclobutane does not occur under normal conditions because it would require the breaking of covalent bonds, which involves a significant energy barrier. vaia.com The ring puckering of cyclobutane does allow for conformational changes, but this does not lead to the interconversion of cis and trans isomers. stackexchange.comsoka.ac.jp

Conformational Analysis of Trans 1,2 Dimethylcyclobutane

Cyclobutane (B1203170) Ring Puckering and its Energetic Implications

The cyclobutane ring is characterized by significant ring strain, a combination of angle strain and torsional strain. libretexts.orgucsb.edu If the ring were perfectly planar, the C-C-C bond angles would be 90°. This deviates from the ideal tetrahedral angle of 109.5°, leading to substantial angle strain. lumenlearning.com Furthermore, a planar conformation would force all the hydrogen atoms on adjacent carbon atoms into fully eclipsed positions, creating maximum torsional strain. lumenlearning.comkhanacademy.org

The total strain energy of cyclobutane is considerable, making it less stable than larger cycloalkanes like cyclohexane. nih.gov This inherent strain influences the chemical reactivity and physical properties of cyclobutane derivatives.

| Strain Component | Planar Cyclobutane | Puckered Cyclobutane |

| Angle Strain | Significant (90° angles) | Slightly Increased (88° angles) |

| Torsional Strain | Maximum (fully eclipsed C-H bonds) | Reduced (partially staggered C-H bonds) |

| Overall Energy | Higher | Lower (more stable) |

Conformational Preferences of Methyl Substituents in the trans Isomer

In trans-1,2-dimethylcyclobutane, the two methyl groups are located on opposite sides of the ring. pearson.com The puckered nature of the cyclobutane ring creates two distinct types of substituent positions on each carbon atom: axial-like and equatorial-like. An axial-like position is roughly perpendicular to the average plane of the ring, while an equatorial-like position points away from the ring's center.

For the trans isomer, two principal conformations are possible through ring flipping:

Diequatorial (e,e) conformation: Both methyl groups occupy equatorial-like positions.

Diaxial (a,a) conformation: Both methyl groups occupy axial-like positions.

Due to steric hindrance, substituents generally prefer the more spacious equatorial position. doubtnut.com Therefore, the diequatorial conformation of trans-1,2-dimethylcyclobutane is significantly more stable than the diaxial conformation. doubtnut.com In the diaxial form, the methyl groups experience significant steric repulsion with the axial hydrogen atoms on the same side of the ring (1,3-diaxial interactions), which destabilizes this conformation. doubtnut.com Consequently, the molecule exists predominantly in the diequatorial conformation.

| Conformation | Substituent Positions | Relative Stability | Key Interactions |

| Diequatorial | Both methyl groups equatorial | More Stable | Minimized steric strain |

| Diaxial | Both methyl groups axial | Less Stable | 1,3-diaxial interactions |

Analysis of Steric Interactions and Torsional Strain in Substituted Cyclobutanes

The stability of substituted cyclobutane conformations is determined by a delicate balance of three main types of strain:

Angle Strain : The inherent strain from bond angles deviating from the ideal 109.5°. In puckered cyclobutane, this is about 88°. libretexts.org

Torsional Strain : The strain resulting from the eclipsing of bonds on adjacent atoms. Puckering reduces this strain but does not eliminate it entirely. khanacademy.orglibretexts.org

Steric Strain : The repulsive interaction that occurs when atoms or groups are forced into close proximity. khanacademy.org

In trans-1,2-dimethylcyclobutane, the primary steric interactions differ between the diequatorial and diaxial conformers.

In the more stable diequatorial conformer , the main steric interaction is a gauche-butane type interaction between the two adjacent methyl groups. yale.edu This is a result of their spatial proximity on the puckered ring.

In the much less stable diaxial conformer , the dominant steric interactions are 1,3-diaxial interactions. Each axial methyl group experiences steric repulsion from the axial hydrogen atoms at the C3 position relative to it. These interactions are highly destabilizing and are the primary reason for the low population of the diaxial conformer. doubtnut.com The analysis of these interactions is analogous to that in disubstituted cyclohexanes, where diaxial conformers are also significantly less stable. pressbooks.pubopenstax.orglibretexts.org

Theoretical Models for Conformational Dynamics

The conformational dynamics of the cyclobutane ring, specifically the puckering motion, can be described using theoretical models. The interconversion between the two equivalent puckered conformations of unsubstituted cyclobutane occurs via a planar transition state. This process can be modeled by a double-minimum potential energy function. researchgate.net This potential function describes the energy of the molecule as a function of the ring-puckering coordinate, with two energy minima corresponding to the puckered conformations and an energy maximum at the planar state.

For substituted cyclobutanes like trans-1,2-dimethylcyclobutane, the potential energy surface is more complex. The substituents alter the energy landscape, making the two puckered conformations (diequatorial and diaxial) non-equivalent in energy.

Computational methods, such as molecular dynamics (MD) simulations and quantum mechanical calculations, are powerful tools for studying these conformational dynamics. tamu.edunih.gov MD simulations can model the time evolution of the molecule, allowing for the observation of ring-flipping events and the determination of the relative populations of different conformers. nih.gov These theoretical approaches provide detailed insights into the energy barriers of interconversion and the geometric parameters of the various stable and transition-state structures.

Advanced Synthetic Methodologies for Trans 1,2 Dimethylcyclobutane

Stereoselective and Stereospecific Synthesis Routes

Stereoselective and stereospecific syntheses are paramount in obtaining the desired trans-1,2-dimethylcyclobutane isomer. These approaches aim to control the three-dimensional arrangement of atoms, leading to a specific stereoisomer as the major product.

One effective strategy involves the diastereoselective and enantioselective synthesis of 1,2-disubstituted cyclobutanes through a sulfa-Michael addition using cyclobutenes. rsc.orgnih.gov By employing a chiral chinchona-based squaramide bifunctional acid-base catalyst, it is possible to achieve high yields and enantioselectivity for thio-substituted cyclobutanes, which can be precursors to other disubstituted cyclobutanes. rsc.orgnih.gov The configuration of the stereocenters in these 1,2-disubstituted cyclobutanes has been shown to be critical for their bioactivity, underscoring the need for precise stereocontrol. nih.gov

Another approach is the stereospecific ring expansion of cyclopropanone (B1606653) surrogates with unstabilized sulfoxonium ylides. nih.gov This method allows for the synthesis of enantioenriched 2,3-disubstituted cyclobutanones with complete regio- and stereospecificity. nih.gov Through controlled equilibration, the thermodynamic trans diastereomer can be selectively formed. nih.gov These cyclobutanones can then serve as versatile intermediates for the synthesis of trans-1,2-disubstituted cyclobutanes.

The table below summarizes key aspects of stereoselective routes to disubstituted cyclobutanes.

| Method | Key Features | Stereochemical Outcome | Ref. |

| Sulfa-Michael Addition | Use of chiral chinchona-based squaramide catalyst on cyclobutenes. | High diastereoselectivity and enantioselectivity for 1,2-disubstituted products. | rsc.orgnih.gov |

| Ring Expansion | Ring expansion of cyclopropanone surrogates with sulfur ylides. | Complete regio- and stereospecificity, selective formation of the trans isomer. | nih.gov |

Cycloaddition Reactions in Cyclobutane (B1203170) Ring Formation

Cycloaddition reactions, particularly [2+2] cycloadditions, are among the most direct and powerful methods for constructing the cyclobutane skeleton. nih.gov These reactions involve the union of two unsaturated molecules to form a four-membered ring.

Photochemical [2+2] cycloadditions are a cornerstone in the synthesis of cyclobutane-containing compounds. researchgate.netlibretexts.org These reactions are typically initiated by the excitation of one of the alkene partners with UV or visible light, leading to the formation of a diradical or zwitterionic intermediate that then cyclizes. libretexts.orgacs.org The stereochemistry of the resulting cyclobutane is often influenced by the reaction conditions and the nature of the reactants. libretexts.org

For the synthesis of trans-1,2-disubstituted cyclobutanes, the photochemical dimerization of alkenes can be employed. Historically, the photodimerization of compounds like thymoquinone (B1682898) marked the first examples of [2+2] photocycloaddition. acs.org In modern synthesis, controlling the stereochemical outcome is crucial. The use of photosensitizers, such as thioxanthone, can facilitate these reactions under visible light, offering a milder alternative to UV irradiation. nih.gov The choice of N-alkyl versus N-aryl maleimides as reactants in cycloadditions with alkenes, for instance, highlights the different photochemical approaches required to achieve desired products. nih.gov

The regioselectivity and stereoselectivity of these reactions are key considerations. For example, intramolecular [2+2] photocycloadditions have been used to create complex, caged molecules with high degrees of stereocontrol. acs.org

While photochemical [2+2] cycloadditions are common, thermal [2+2] cycloadditions also provide a viable route to cyclobutane derivatives. researchgate.net These reactions are governed by different orbital symmetry rules than their photochemical counterparts. csic.es The thermal cycloaddition of allenes with alkenes, for instance, can produce cyclobutane skeletons, though often requiring high temperatures. csic.es

A significant advancement in this area is the thermal [2+2] cycloaddition between vinyl boronates and in situ-generated keteniminium salts. nih.gov This method provides a one-step approach to borylated cyclobutanes, which are versatile intermediates for further functionalization. nih.gov The reaction proceeds under thermal conditions and offers a practical route to functionalized cyclobutanes. nih.gov The regiochemistry of thermal cycloadditions, such as those involving ketenes, is generally straightforward, with the most electron-rich atom of the alkene reacting with the electron-poor carbonyl carbon of the ketene. libretexts.org

The table below compares photochemical and thermal cycloaddition methods.

| Cycloaddition Type | Activation | Key Characteristics | Ref. |

| Photochemical [2+2] | UV or visible light, often with a photosensitizer. | Forms strained four-membered rings; stereochemistry can be controlled. | libretexts.orgacs.orgnih.gov |

| Thermal [2+2] | Heat; can be catalyzed by transition metals. | Governed by different symmetry rules; useful for specific substrates like allenes and ketenes. | researchgate.netcsic.esnih.gov |

Ring Contraction and Rearrangement Strategies

Ring contraction strategies offer an alternative and powerful approach to synthesizing substituted cyclobutanes. nih.govchemistryviews.org These methods typically involve the rearrangement of a larger ring system to form the more strained four-membered ring.

A notable example is the stereoselective synthesis of cyclobutanes from readily available pyrrolidines. chemistryviews.orgacs.orgresearchgate.net This method utilizes iodonitrene chemistry to mediate a nitrogen extrusion process, proceeding through a radical pathway. chemistryviews.orgacs.orgresearchgate.net The reaction is stereospecific, with the stereochemistry of the starting pyrrolidine (B122466) dictating that of the resulting cyclobutane. acs.orgresearchgate.net This approach allows for the synthesis of multisubstituted cyclobutanes with multiple contiguous stereocenters. acs.orgresearchgate.net The proposed mechanism involves the formation of a 1,4-biradical intermediate that rapidly undergoes cyclization to form the C-C bond of the cyclobutane ring. chemistryviews.orgacs.org

This method has been successfully applied to the synthesis of complex molecules, including a formal synthesis of the natural product piperarborenine B. chemistryviews.orgresearchgate.net The ability to control the stereochemical outcome makes this a valuable tool for accessing specific isomers of substituted cyclobutanes. acs.org

De Novo Approaches for Substituted Cyclobutanes

De novo synthesis refers to the construction of complex molecules from simple, commercially available starting materials. For substituted cyclobutanes, this often involves building the four-membered ring as a key step. The development of new synthetic methods for the direct, stereocontrolled preparation of substituted cyclobutanes is of great importance. researchgate.net

Catalyst-controlled, regiodivergent hydrophosphination of acyl bicyclo[1.1.0]butanes (BCBs) represents a modern de novo approach. researchgate.net This method allows for the selective synthesis of either 1,1,3- or 1,2,3-functionalized cyclobutanes from the same starting materials by choosing the appropriate copper(I) or copper(II) catalytic system. researchgate.net This strategy expands the chemical space of multi-substituted cyclobutanes and provides access to structurally diverse products with high diastereoselectivity. researchgate.net

Such catalyst-dependent strategies are particularly appealing as they offer a platform for obtaining diverse products through the regioselective functionalization of identical starting materials. researchgate.net

Reaction Mechanisms and Pathways of Trans 1,2 Dimethylcyclobutane

Pericyclic Reactions: Electrocyclic Ring Opening and Closure

Electrocyclic reactions are a class of pericyclic reactions involving the concerted formation or cleavage of a sigma (σ) bond between the termini of a linear conjugated π-system. While the saturated cyclobutane (B1203170) ring of trans-1,2-dimethylcyclobutane lacks a π-system, the principles of electrocyclic reactions, particularly the reverse ring-closing reaction, are foundational to understanding the stereochemical constraints governed by orbital symmetry. The ring-opening of a cyclobutene (B1205218) to a butadiene is the classic example, and its principles are often applied to understand the behavior of four-membered rings. In this context, we consider the theoretical electrocyclic ring-opening of the cyclobutane σ-bond framework.

The stereochemical course of pericyclic reactions, including electrocyclic reactions, is governed by the principle of conservation of orbital symmetry, which is concisely expressed by the Woodward-Hoffmann rules. wikipedia.orgmasterorganicchemistry.com These rules predict the stereochemical outcome by analyzing the symmetry of the highest occupied molecular orbital (HOMO) of the π-system. libretexts.org For an electrocyclic reaction, the termini of the reacting system must rotate to allow for continuous overlap of p-orbitals as they rehybridize to form the new σ-bond (in ring closure) or vice-versa (in ring opening). masterorganicchemistry.com

This rotation can occur in two distinct ways:

Conrotatory: Both termini rotate in the same direction (either both clockwise or both counter-clockwise). masterorganicchemistry.comlibretexts.org

Disrotatory: The termini rotate in opposite directions (one clockwise, one counter-clockwise). masterorganicchemistry.comlibretexts.org

The Woodward-Hoffmann rules for electrocyclic reactions depend on the number of π-electrons involved and whether the reaction is induced by heat (thermal) or light (photochemical). wikipedia.orglibretexts.org For a system involving 4n π-electrons (like the conceptual ring-opening of cyclobutene to butadiene, a 4-electron process), the rules are summarized as follows. organicchemistrydata.orgyoutube.com

| Condition | Number of π Electrons | Allowed Pathway |

| Thermal (Δ) | 4n | Conrotatory |

| Photochemical (hν) | 4n | Disrotatory |

According to the Woodward-Hoffmann rules, the thermal electrocyclic ring-opening of a cyclobutene ring system (a 4-electron process) proceeds through a conrotatory pathway. masterorganicchemistry.comlibretexts.orgorganicchemistrydata.org Applying this principle to trans-1,2-dimethylcyclobutane, a conrotatory opening would involve the simultaneous rotation of the C1 and C2 carbons in the same direction. This specific motion dictates the geometry of the resulting diene.

The thermal ring-opening of trans-3,4-dimethylcyclobutene (B1254641), a well-studied analog, yields (2E,4E)-2,4-hexadiene. libretexts.orgopenstax.org Two conrotatory pathways are possible, one leading to the (2E,4E) isomer and the other to the (2Z,4Z) isomer. study.com However, the transition state leading to the (2Z,4Z) product involves significant steric hindrance between the two methyl groups, making the pathway to the (2E,4E) isomer, where the methyl groups rotate outwards, highly favored. study.com Similarly, for trans-1,2-dimethylcyclobutane, a conrotatory opening would be expected to preferentially form the diene isomer that minimizes steric interactions in the transition state.

In contrast to thermal reactions, photochemical electrocyclic reactions proceed from an electronically excited state. masterorganicchemistry.com For a 4n-electron system, the symmetry of the relevant molecular orbital (the HOMO of the excited state) is different, reversing the stereochemical requirement. wikipedia.orgmasterorganicchemistry.com The Woodward-Hoffmann rules predict that the photochemical ring-opening of a cyclobutene system is a disrotatory process. openstax.orgimperial.ac.uk

In a disrotatory opening, the C1 and C2 carbons would rotate in opposite directions. This leads to a different stereochemical outcome compared to the thermal reaction. For example, the photochemical irradiation of trans-3,4-dimethylcyclobutene yields (2E,4Z)-2,4-hexadiene. masterorganicchemistry.comopenstax.org This high degree of stereoselectivity is a hallmark of concerted photochemical reactions governed by orbital symmetry. masterorganicchemistry.com It is important to note that some studies on alkylcyclobutenes using specific excitation wavelengths have shown a conrotatory ring opening, suggesting that the mechanism can be wavelength-dependent, potentially involving different excited states or hot ground state reactions. nih.govnih.gov

The stereospecificity of electrocyclic reactions creates a direct link between the stereochemistry of the substituted cyclobutene and the resulting conjugated diene. libretexts.orgopenstax.org The relationship, as demonstrated by the analogous 3,4-dimethylcyclobutene system, is summarized below.

| Starting Material | Condition | Pathway | Major Product |

| trans-3,4-Dimethylcyclobutene | Thermal (Δ) | Conrotatory | (2E,4E)-2,4-Hexadiene libretexts.orgopenstax.org |

| cis-3,4-Dimethylcyclobutene | Thermal (Δ) | Conrotatory | (2E,4Z)-2,4-Hexadiene masterorganicchemistry.comlibretexts.org |

| trans-3,4-Dimethylcyclobutene | Photochemical (hν) | Disrotatory | (2E,4Z)-2,4-Hexadiene masterorganicchemistry.comopenstax.org |

| cis-3,4-Dimethylcyclobutene | Photochemical (hν) | Disrotatory | (2E,4E)-2,4-Hexadiene masterorganicchemistry.com |

This predictable relationship underscores the power of the Woodward-Hoffmann rules in forecasting the outcomes of pericyclic reactions.

Thermal Decomposition and Fragmentation Pathways

While theoretical pericyclic pathways provide insight into orbital symmetry rules, the primary observed reaction for trans-1,2-dimethylcyclobutane under thermal conditions is not a concerted electrocyclic ring-opening but rather decomposition and fragmentation into smaller, more stable molecules. acs.org This pyrolysis occurs at high temperatures (typically 390-440°C) and involves the cleavage of the cyclobutane ring. acs.org

The thermal decomposition of trans-1,2-dimethylcyclobutane proceeds via two main, homogeneous, first-order reaction pathways:

Cleavage to Propylene (B89431): The ring fragments to produce two molecules of propylene. acs.org

Cleavage to Ethylene (B1197577) and Butene: The ring breaks down to yield one molecule of ethylene and a mixture of trans-2-butene and cis-2-butene. acs.org

A minor, slower process that also occurs is the geometrical isomerization to cis-1,2-dimethylcyclobutane (B12747871). acs.org The rate constants for the two primary fragmentation pathways have been determined experimentally. acs.org

| Pathway | Products | First-Order Rate Constant (k) |

| A | 2x Propylene | k_A = 2.8 x 10¹⁵ exp(-61,600/RT) s⁻¹ acs.org |

| B | Ethylene + 2-Butene (cis/trans mixture) | k_B = 2.9 x 10¹⁵ exp(-63,400/RT) s⁻¹ acs.org |

The fragmentation and isomerization reactions of cyclobutanes are generally understood to proceed through non-concerted, stepwise mechanisms involving biradical (or diradical) intermediates. nih.govrsc.org In the case of trans-1,2-dimethylcyclobutane, the thermal energy supplied is sufficient to cause homolytic cleavage of a carbon-carbon bond in the ring, forming a tetramethylene biradical. nih.gov

This flexible biradical intermediate is not stable and can undergo several subsequent reactions:

Ring Re-closure: The biradical can re-form a sigma bond. If rotation around the single bonds in the biradical chain occurs before re-closure, it can lead to the formation of the geometric isomer, cis-1,2-dimethylcyclobutane. acs.org

Cleavage: The biradical can fragment by breaking another carbon-carbon bond. Depending on which bond breaks, this cleavage leads to the observed products of either two propylene molecules or a combination of ethylene and 2-butene. acs.org

The involvement of biradical intermediates explains the lack of stereospecificity observed in these thermal fragmentations, in contrast to the highly stereospecific nature of concerted pericyclic reactions. msu.edu

Stereochemical Course of Thermal Cleavage Reactions

The thermal decomposition, or pyrolysis, of cyclobutanes is a classic example of a pericyclic reaction, specifically a [2σ + 2σ] cycloreversion. The stereochemistry of the products formed from the thermal cleavage of trans-1,2-dimethylcyclobutane provides significant insight into the underlying reaction mechanism.

Theoretically, a concerted cycloreversion reaction is governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the conservation of orbital symmetry. For the thermal cleavage of a cyclobutane, these rules dictate that the reaction should proceed with retention of the relative stereochemistry of the substituents. This would mean that trans-1,2-dimethylcyclobutane should decompose exclusively to trans,trans-2,4-hexadiene or, through a different bond cleavage, to propene.

However, experimental studies on the pyrolysis of substituted cyclobutanes, including deuterated derivatives of dimethylcyclobutane, reveal a more complex picture. The thermal decomposition of r-1,c-2-dideuterio-t-3,t-4-dimethylcyclobutane, a closely related analog, yields nearly a 50:50 mixture of cis- and trans-but-2-enes alongside 1,2-dideuterioethylene ibm.com. This loss of stereospecificity strongly suggests that the reaction does not proceed through a purely concerted pathway.

Instead, the prevailing mechanism is believed to involve a non-concerted, two-step process via a short-lived tetramethylene diradical (or biradical) intermediate. In this mechanism, the initial step is the homolytic cleavage of one carbon-carbon bond in the cyclobutane ring to form the diradical. This intermediate is flexible and has a lifetime sufficient for bond rotation to occur around the remaining single bonds before the second step, which is the cleavage of the second C-C bond to form the final alkene products. This rotation scrambles the initial stereochemistry, leading to the formation of both cis and trans alkene isomers.

Table 1: Expected vs. Observed Products in Thermal Cleavage

| Starting Material | Concerted Pathway Product (Predicted) | Diradical Pathway Products (Observed) |

|---|

Other Reaction Types and Mechanisms Relevant to trans-1,2-Dimethylcyclobutane

Beyond thermal cleavage, trans-1,2-dimethylcyclobutane primarily undergoes thermal isomerization. The same diradical intermediate implicated in the stereochemically non-specific cleavage is also responsible for the geometric isomerization of the cyclobutane itself.

Cis-Trans Isomerization: Upon heating, trans-1,2-dimethylcyclobutane can convert to its stereoisomer, cis-1,2-dimethylcyclobutane. This transformation proceeds through the same 1,4-diradical intermediate formed during pyrolysis. After the initial C-C bond scission, the diradical can undergo rotation around a C-C single bond. If the ring re-closes before cleavage, the opposite stereoisomer can be formed. This isomerization competes with the cleavage reaction. The ratio of the rate constants for cleavage (cracking) versus isomerization depends on factors like substitution on the cyclobutane ring rsc.org.

The general mechanism can be summarized as:

Initiation: Homolytic cleavage of a C-C bond in the ring to form a 1,4-diradical.

Competition: The diradical can either:

Cleave: A second C-C bond breaks to form two alkene molecules.

Re-close: The original C-C bond reforms. Rotation around the single bonds in the diradical chain prior to re-closure can lead to the formation of the geometric isomer.

Studies on similar substituted cyclobutanes, such as 1-(E)-propenyl-2-methylcyclobutanes, also support competitive processes involving conformationally flexible diradical intermediates that lead to both cis,trans interconversions and other isomerizations like 1,3-carbon migrations nih.gov.

Reaction Kinetics and Energetics of Transformations

The thermal decomposition of trans-1,2-dimethylcyclobutane is a unimolecular, first-order reaction. Kinetic studies have been performed to determine the Arrhenius parameters, which describe the temperature dependence of the reaction rate constant (k). The Arrhenius equation is given by k = Ae(-Ea/RT), where A is the pre-exponential factor and Ea is the activation energy.

The primary decomposition pathway for trans-1,2-dimethylcyclobutane is cleavage to propene. A competing reaction is the isomerization to cis-1,2-dimethylcyclobutane. The thermal decomposition of the cis isomer has also been studied, providing a basis for comparison acs.org.

The activation energy for the decomposition of trans-1,2-dimethylcyclobutane is significant, reflecting the energy required to break a carbon-carbon bond in the strained four-membered ring. The pre-exponential factor is also typically high for such unimolecular reactions. Research by Gerberich and Walters provided key kinetic data for these transformations.

Table 2: Kinetic Parameters for the Thermal Reactions of 1,2-Dimethylcyclobutanes

| Reactant | Reaction | Log A (s⁻¹) | Ea (kcal/mol) | Temperature Range (°C) |

|---|---|---|---|---|

| trans-1,2-Dimethylcyclobutane | Decomposition to propene | 15.6 | 62.5 | 410-450 |

| trans-1,2-Dimethylcyclobutane | Isomerization to cis-isomer | 15.5 | 61.0 | 410-450 |

| cis-1,2-Dimethylcyclobutane | Decomposition to propene | 15.8 | 61.2 | 390-440 |

Data compiled from studies on the thermal decomposition of 1,2-dimethylcyclobutanes. acs.orgacs.org

The data indicate that the activation energy for the isomerization of the trans isomer to the cis isomer (61.0 kcal/mol) is slightly lower than that for its decomposition into propene (62.5 kcal/mol), suggesting that at a given temperature, isomerization is a competitive and slightly favored pathway over complete fragmentation. Similarly, the cis isomer also shows competitive isomerization and decomposition pathways. The relative stability of the isomers is also a factor, with the trans isomer generally being more stable due to reduced steric strain between the methyl groups.

Theoretical and Computational Chemistry Studies

Ab Initio Calculations on Molecular Structure and Energetics

Ab initio—Latin for "from the beginning"—calculations are based on the fundamental principles of quantum mechanics, without the use of experimental data. These methods are crucial for determining accurate molecular structures and energies.

The stability of cyclic compounds is significantly influenced by ring strain, which arises from deviations from ideal bond angles (angle strain) and eclipsing interactions between adjacent atoms (torsional strain). For cyclobutane (B1203170) and its derivatives, this strain is a defining characteristic.

trans-1,2-Dimethylcyclobutane is generally considered more stable than its cis counterpart. This increased stability is attributed to the positioning of the two methyl groups on opposite sides of the ring, which minimizes steric hindrance and unfavorable interactions that are present when the groups are on the same side. pearson.comstudy.comchegg.comchegg.com

| Compound | Method | Calculated Ring Strain (kJ/mol) | Reference |

|---|---|---|---|

| Cyclobutane | Experimental/Theoretical Average | ~110 | |

| cis-1,2-Dimethylcyclobutane (B12747871) | G4 Quantum Calculation | 109.1 |

The accuracy of ab initio calculations is highly dependent on two key factors: the level of theory and the basis set.

Level of Theory refers to the method used to approximate the solution to the Schrödinger equation. Methods range from the relatively simple Hartree-Fock (HF) theory to more complex and accurate methods that include electron correlation, such as Møller-Plesset perturbation theory (e.g., MP2, MP4) and Coupled Cluster theory (e.g., CCSD(T)). researchgate.net For strained systems like cyclobutane, accurately describing the barrier to ring-puckering and other energetic features requires high levels of electron correlation. researchgate.net

Basis Set is a set of mathematical functions used to build the molecular orbitals. The size and type of basis set determine the flexibility the electrons have to distribute in space. Minimal basis sets like STO-3G are computationally inexpensive but offer limited accuracy. smu.educomputationalscience.org Split-valence basis sets (e.g., 3-21G, 6-31G) and those including polarization functions (e.g., 6-31G(d)) or diffuse functions (e.g., 6-31+G(d)) offer progressively better descriptions of the electron distribution at a higher computational cost. smu.educomputationalscience.orgbeilstein-journals.org Studies on cyclobutane have shown that reliable predictions of its structure and inversion barrier necessitate the use of large, quadruple-zeta quality basis sets combined with high-level correlation methods. researchgate.net

| Basis Set Type | Examples | Description | Typical Use |

|---|---|---|---|

| Minimal | STO-3G | Uses the minimum number of functions to represent each atomic orbital. | Initial, low-cost calculations; semiempirical methods. computationalscience.org |

| Split-Valence | 3-21G, 6-31G | Uses multiple functions for valence orbitals, allowing more flexibility. | Geometry optimizations and preliminary energy calculations. smu.edu |

| Polarized | 6-31G(d,p) | Adds functions with higher angular momentum to allow orbitals to change shape (polarize). | Accurate geometries and properties for most systems. nih.gov |

| Diffuse | 6-31+G(d,p) | Adds very spread-out functions to better describe anions and weak interactions. | Systems with significant negative charge or non-covalent interactions. beilstein-journals.org |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a popular computational method that calculates the electronic structure of atoms and molecules based on the electron density rather than the complex many-electron wavefunction. It offers a favorable balance of accuracy and computational cost, making it suitable for studying larger systems and complex reaction pathways.

DFT is extensively used to map the potential energy surfaces of chemical reactions, providing detailed insights into reaction mechanisms. This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, transition states.

The process typically involves:

Geometry Optimization : Finding the lowest energy structure for all relevant species (reactants, intermediates, products).

Transition State Search : Locating the saddle point on the potential energy surface that connects reactants and products. This structure represents the highest energy barrier of the reaction.

Frequency Calculation : This is performed to characterize the stationary points. A stable molecule (minimum) will have all real vibrational frequencies, while a transition state is confirmed by the presence of one and only one imaginary frequency, corresponding to the motion along the reaction coordinate. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculation : An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the intended reactant and product minima. beilstein-journals.orgacs.org

DFT studies have been applied to various reactions involving cyclobutane rings, such as cycloadditions, ring-opening reactions, and rearrangements. nih.govacs.orgnih.govd-nb.info For example, in the formation of cyclobutanes from pyrrolidines, DFT calculations using the M06-2X functional showed that the rate-determining step is the extrusion of N₂ to form a 1,4-biradical intermediate, which then undergoes a barrierless ring closure to form the cyclobutane product. acs.org

The interaction of molecules with light can lead to photochemical reactions, which often involve transitions to electronically excited states and complex dynamics. Time-Dependent DFT (TD-DFT) and multireference methods like CASSCF are used to study these processes.

Simulations of photodissociation for molecules containing a cyclobutane ring, such as cyclobutanone, reveal intricate pathways. Upon photoexcitation to an upper electronic state (e.g., S₂), the molecule can undergo rapid internal conversion to lower excited states (e.g., S₁). This relaxation is often mediated by conical intersections—points where potential energy surfaces cross—which facilitate efficient, non-radiative transitions back toward the ground state.

These dynamic simulations can track the molecule's trajectory on a femtosecond timescale. For cyclobutane itself, simulations show that photoexcitation can lead to the formation of a tetramethylene diradical intermediate, which subsequently dissociates into two ethylene (B1197577) molecules within approximately 400 femtoseconds. researchgate.net Such studies are critical for understanding the ultrafast processes that govern photochemical outcomes. acs.org

Molecular Dynamics Simulations for Conformational and Reactive Studies

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a "movie" of molecular behavior, offering insights into conformational changes and reactive events.

For a molecule like trans-1,2-dimethylcyclobutane, MD simulations can be used to study:

Conformational Dynamics : The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to relieve torsional strain. MD simulations can model the dynamic interconversion between these puckered forms, a process known as ring-puckering. This is a key aspect of the molecule's flexibility and is influenced by the substituents on the ring. researchgate.net

Reactive Trajectories : In ab initio MD, the forces between atoms are calculated "on the fly" using quantum mechanical methods. These simulations can trace the entire path of a chemical reaction, such as the photodissociation of cyclobutane into two ethylene molecules. researchgate.net This approach provides a detailed, time-resolved view of bond breaking and formation, capturing the transient existence of intermediates like the tetramethylene diradical. researchgate.net

These simulations bridge the gap between static calculations of energy minima and transition states and the dynamic reality of molecular behavior in chemical systems.

Correlation between Theoretical Predictions and Experimental Observations

The puckered four-membered ring of cyclobutane and its derivatives presents a fascinating case for conformational analysis. The orientation of substituents on the ring significantly influences the molecule's stability and properties. In the case of 1,2-dimethylcyclobutane (B12666129), the trans isomer is generally considered to be more stable than the cis isomer due to reduced steric strain. Theoretical calculations and experimental observations have been employed to quantify the structural parameters and energetic properties of trans-1,2-dimethylcyclobutane, offering a platform to assess the accuracy of computational models.

A comprehensive understanding of the molecule's three-dimensional structure has been achieved through a combination of gas-phase experimental techniques, such as electron diffraction, and a variety of computational methods, including ab initio and Density Functional Theory (DFT) calculations. These studies have allowed for a detailed comparison of bond lengths, bond angles, and dihedral angles, providing valuable insights into the predictive power of theoretical chemistry.

Furthermore, vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as another critical area for comparing theory and experiment. The vibrational frequencies of a molecule are unique to its structure and bonding. Theoretical calculations can predict these frequencies, which can then be compared to the experimentally observed spectra. The level of agreement between the calculated and measured vibrational modes provides a robust validation of the computational model used.

Detailed Research Findings

Structural Parameters: Gas electron diffraction is a powerful experimental technique for determining the geometry of molecules in the gas phase. For trans-1,2-dimethylcyclobutane, this method would provide precise measurements of bond lengths (C-C, C-H) and angles (C-C-C, H-C-H, etc.). High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, combined with large basis sets, are expected to yield geometric parameters that are in very good agreement with electron diffraction data, typically within a few thousandths of an angstrom for bond lengths and a few tenths of a degree for bond angles.

Vibrational Frequencies: Experimental IR and Raman spectra of trans-1,2-dimethylcyclobutane would reveal a characteristic pattern of vibrational modes. DFT calculations, particularly with hybrid functionals like B3LYP, are well-known for their ability to predict vibrational frequencies with a good degree of accuracy. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors, which generally leads to an excellent correlation with the experimental spectrum.

Thermochemical Data: The enthalpy of formation is a key thermodynamic property that can be determined experimentally, often through combustion calorimetry. The National Institute of Standards and Technology (NIST) provides access to critically evaluated experimental data for many compounds, including thermochemical properties. Computational methods, such as the G3 or G4 theories, are designed to calculate thermochemical data with high accuracy (typically within 1-2 kcal/mol of experimental values). A comparison of the experimentally determined enthalpy of formation of trans-1,2-dimethylcyclobutane with values obtained from high-level computational thermochemistry protocols would provide a stringent test of the theoretical models.

The following interactive data table illustrates the kind of comparative data that is central to validating computational models against experimental results. The values presented are hypothetical and representative of the expected level of agreement based on studies of similar molecules, as a specific, comprehensive dataset for trans-1,2-dimethylcyclobutane is not available in the cited search results.

Interactive Data Table: Comparison of Theoretical and Experimental Data for trans-1,2-Dimethylcyclobutane

| Parameter | Experimental Value (Hypothetical) | Theoretical Value (Hypothetical) | Method (Experimental) | Method (Theoretical) |

| C1-C2 Bond Length (Å) | 1.552 | 1.550 | Gas Electron Diffraction | MP2/aug-cc-pVTZ |

| C1-C4 Bond Length (Å) | 1.548 | 1.546 | Gas Electron Diffraction | MP2/aug-cc-pVTZ |

| C-C-C Ring Angle (°) | 88.5 | 88.3 | Gas Electron Diffraction | MP2/aug-cc-pVTZ |

| Ring Puckering Angle (°) | 30.2 | 30.5 | Gas Electron Diffraction | MP2/aug-cc-pVTZ |

| CH₃ Stretch (cm⁻¹) | 2975 | 2978 (scaled) | FT-IR Spectroscopy | B3LYP/6-311+G(d,p) |

| Ring Deformation (cm⁻¹) | 850 | 855 (scaled) | Raman Spectroscopy | B3LYP/6-311+G(d,p) |

| Enthalpy of Formation (gas, 298.15 K, kJ/mol) | -55.2 | -54.5 | Calorimetry | G4 Theory |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For trans-1,2-Dimethylcyclobutane, both ¹H and ¹³C NMR provide critical data for confirming its stereochemistry and understanding its conformational preferences.

The ¹H NMR spectrum of trans-1,2-Dimethylcyclobutane is more complex than a simple count of its proton types might suggest, primarily due to the concept of diastereotopicity. The molecule possesses two chiral centers at carbons C1 and C2, where the methyl groups are attached. This chirality renders the two protons on each of the methylene (B1212753) (CH₂) groups (at C3 and C4) chemically non-equivalent. masterorganicchemistry.com These non-equivalent protons are known as diastereotopic protons and are expected to have distinct chemical shifts and coupling constants. masterorganicchemistry.comlibretexts.org

Consequently, the ¹H NMR spectrum of trans-1,2-Dimethylcyclobutane is predicted to show at least four unique signals:

A signal for the protons of the two chemically equivalent methyl (CH₃) groups.

A signal for the two chemically equivalent methine (CH) protons at the C1 and C2 positions.

Two distinct signals for the diastereotopic protons on the C3 methylene group.

Two distinct signals for the diastereotopic protons on the C4 methylene group.

The presence of a C₂ axis of symmetry renders the two methine protons equivalent and the two methyl groups equivalent. However, the protons on the same methylene carbon are not interchangeable by any symmetry operation, confirming their diastereotopic nature. scribd.com This results in different chemical environments and, therefore, different chemical shifts. masterorganicchemistry.com The splitting patterns for the methylene protons would be complex, showing both geminal coupling (coupling to the other proton on the same carbon) and vicinal coupling (coupling to adjacent methine protons).

The ¹³C NMR spectrum offers a more straightforward analysis of the carbon skeleton. Due to the molecule's symmetry, a simplified spectrum is observed. The trans-1,2-Dimethylcyclobutane molecule has a C₂ axis of symmetry, which means that C1 is equivalent to C2, C3 is equivalent to C4, and the two methyl carbons are equivalent to each other. scribd.com This leads to the expectation of three distinct signals in the proton-decoupled ¹³C NMR spectrum.

Experimental data confirms this, with signals observed at chemical shifts (δ) of approximately 39.3 ppm, 26.8 ppm, and 20.5 ppm. researchgate.net These can be assigned to the different carbon environments within the molecule.

Table 1: ¹³C NMR Chemical Shifts for trans-1,2-Dimethylcyclobutane

| Assigned Carbon | Chemical Shift (δ) in ppm |

|---|---|

| Methine Carbons (C1, C2) | 39.3 |

| Methylene Carbons (C3, C4) | 26.8 |

| Methyl Carbons (-CH₃) | 20.5 |

Data sourced from ResearchGate. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis and Molecular Dynamics

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's bonds.

The IR and Raman spectra of trans-1,2-Dimethylcyclobutane are characterized by vibrational modes typical of saturated hydrocarbons. Key regions of the spectra include:

C-H Stretching: Strong absorptions in the 2840–3100 cm⁻¹ region of the IR spectrum correspond to the stretching vibrations of the carbon-hydrogen bonds of the methyl and cyclobutyl groups. anyflip.com

C-H Bending: Vibrations corresponding to the bending (scissoring, rocking, and wagging) of C-H bonds appear in the 1350-1470 cm⁻¹ region.

C-C Stretching: Carbon-carbon bond stretching vibrations are typically weaker and appear at lower frequencies.

Fingerprint Region: The region from approximately 400 to 1400 cm⁻¹ is known as the fingerprint region. dokumen.pub It contains a complex pattern of overlapping signals from various bending and stretching modes that are unique to the specific structure of the molecule, making it highly useful for identification by spectral matching. dokumen.pub

A vibrational mode will be active in Raman spectroscopy if it results in a change in the polarizability of the molecule's electron cloud. vmou.ac.in Therefore, Raman spectroscopy provides complementary information to IR spectroscopy for a full vibrational analysis.

Rovibrational spectroscopy is a high-resolution technique that resolves the rotational fine structure associated with vibrational transitions. Analysis of these spectra can yield highly precise structural parameters, such as bond lengths and bond angles, for small molecules in the gas phase. While this technique is powerful for detailed structural determination, specific studies applying rovibrational spectroscopy to trans-1,2-Dimethylcyclobutane were not identified in the conducted research.

Mass Spectrometry for Fragmentation Pattern Analysis in Reaction Mechanism Studies

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. archive.org For trans-1,2-Dimethylcyclobutane (C₆H₁₂), the molecular weight is 84.16 g/mol . The molecular ion peak (M⁺·) in the mass spectrum would therefore appear at a mass-to-charge ratio (m/z) of 84.

The fragmentation of the molecular ion is governed by the formation of stable carbocations. For trans-1,2-Dimethylcyclobutane, the following fragmentation pathways are expected:

Loss of a Methyl Radical: The most common initial fragmentation for alkyl-substituted cycloalkanes is the cleavage of a substituent. Loss of a methyl radical (·CH₃, mass 15) would result in a stable secondary carbocation fragment with an m/z of 69 (84 - 15).

Ring Cleavage: The strained cyclobutane (B1203170) ring can undergo cleavage. A common pathway is the loss of an ethene molecule (C₂H₄, mass 28), leading to a fragment ion at m/z 56. This corresponds to a butene radical cation. Studies on deuterated isotopologues of the compound show fragmentation products that include propene and 2-butene, supporting ring-opening fragmentation mechanisms. researchgate.net

Loss of an Ethyl Radical: Cleavage of the ring followed by rearrangement can also lead to the loss of an ethyl radical (·C₂H₅, mass 29), producing a fragment ion at m/z 55.

Table 2: Predicted Mass Spectrometry Fragments for trans-1,2-Dimethylcyclobutane

| m/z Value | Identity of Fragment | Loss from Molecular Ion |

|---|---|---|

| 84 | [C₆H₁₂]⁺· | Molecular Ion (M⁺·) |

| 69 | [C₅H₉]⁺ | Loss of ·CH₃ |

| 56 | [C₄H₈]⁺· | Loss of C₂H₄ (Ethene) |

This predictable fragmentation pattern is invaluable in identifying the compound in complex mixtures and in studying reaction mechanisms where it may be a product or intermediate.

Table of Compounds

| Compound Name |

|---|

| trans-1,2-Dimethylcyclobutane |

| Ethene |

| Propene |

Applications and Broader Research Impact

trans-1,2-Dimethylcyclobutane as a Model System for Studying Pericyclic Reactions and Ring Strain

The cyclobutane (B1203170) ring is characterized by significant ring strain, a consequence of its deviation from the ideal tetrahedral bond angle of 109.5° to approximately 90°. This inherent strain, a combination of angle and torsional strain, makes cyclobutanes more reactive than their acyclic or larger-ring counterparts masterorganicchemistry.com. The relief of this strain is a powerful driving force for various chemical transformations, making cyclobutane derivatives excellent substrates for studying reaction mechanisms.

trans-1,2-Dimethylcyclobutane, with its defined stereochemistry, provides a clear platform to investigate the stereochemical outcomes of reactions, particularly pericyclic reactions. Pericyclic reactions, such as cycloadditions and electrocyclic reactions, are governed by the principles of orbital symmetry. The predictable arrangement of the methyl groups in the trans configuration allows for the precise tracking of stereochemical changes during these concerted reactions, offering insights into the Woodward-Hoffmann rules.

Contributions to Stereochemistry and Conformational Analysis Principles

The conformational analysis of cyclobutane and its derivatives is more complex than that of planar representations might suggest. The cyclobutane ring is not flat but exists in a puckered or "butterfly" conformation to alleviate some of the torsional strain that would be present in a planar structure stackexchange.com. This puckering leads to two non-equivalent substituent positions: axial and equatorial. In trans-1,2-dimethylcyclobutane, the two methyl groups can exist in either a diequatorial or a diaxial arrangement. The diequatorial conformation is generally more stable due to reduced steric interactions. The rapid interconversion between these puckered conformations is a key aspect of its dynamic stereochemistry.

The relative stability of the cis and trans isomers of 1,2-dimethylcyclobutane (B12666129) provides a classic case study in conformational analysis pearson.com. While the trans isomer is more stable for the 1,2-substitution pattern due to minimized steric strain, the opposite is true for 1,3-dimethylcyclobutane, where the cis isomer is more stable chegg.com. This comparison highlights the nuanced interplay of steric and torsional strains in determining the most stable arrangement of substituents on a cyclobutane ring.

Role as a Building Block or Motif in Complex Organic Synthesis

The unique three-dimensional structure and inherent reactivity of the cyclobutane ring make it a valuable motif in medicinal chemistry and a versatile building block in organic synthesis researchgate.netnih.gov. Cyclobutane-containing compounds are found in a number of natural products and have been incorporated into pharmaceutical drugs to enhance their biological activity and properties nih.govnih.gov. The rigid, puckered nature of the cyclobutane ring can be used to control the spatial orientation of functional groups, which is crucial for molecular recognition and binding to biological targets nih.gov.

While direct applications of trans-1,2-dimethylcyclobutane as a building block may be specific, the principles learned from its chemistry are broadly applicable. The synthesis of complex molecules containing the cyclobutane core often relies on [2+2] cycloaddition reactions nih.gov. The stereochemical control in these reactions is paramount, and understanding the factors that favor the formation of trans products is essential.

Furthermore, highly strained systems like bicyclobutanes, which can be considered derivatives of cyclobutane, are emerging as powerful synthetic intermediates rsc.orgresearchgate.net. The strain-release reactions of bicyclobutanes provide access to densely functionalized and stereochemically complex cyclobutanes that would be difficult to synthesize through other means rsc.orgresearchgate.net. These strategies allow for the rapid construction of intricate molecular architectures, with the cyclobutane unit serving as a key structural scaffold.

Emerging Research Directions and Future Outlook in Cyclobutane Chemistry

The field of cyclobutane chemistry continues to evolve, with several exciting research directions on the horizon. The development of new synthetic methods for the efficient and stereoselective construction of substituted cyclobutanes remains a key area of focus nih.gov. This includes advancements in photocatalysis and transition-metal catalysis to facilitate novel cycloaddition and ring-expansion reactions.

The unique properties of the cyclobutane ring, such as its ability to act as a bioisostere for other chemical groups, are being increasingly exploited in drug discovery nih.gov. By replacing more common structural motifs with cyclobutanes, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The conformational rigidity of the cyclobutane core can also be leveraged to design molecules with specific three-dimensional shapes to target challenging protein-protein interactions.

Q & A

Basic Research Questions

Q. Why is trans-1,2-dimethylcyclobutane more stable than its cis isomer?

- Methodological Answer : Stability differences arise from torsional and steric strain analysis. In the cis isomer, methyl groups eclipse each other, leading to high torsional strain from unfavorable C–CH₃/C–CH₃ interactions. The trans isomer avoids this by positioning methyl groups opposite, reducing eclipsing strain. However, trans still experiences lower-energy H–CH₃ eclipsing interactions. Computational models (e.g., molecular mechanics or DFT) can quantify strain energy by comparing optimized geometries and dihedral angles .

Q. What spectroscopic and structural identifiers distinguish trans-1,2-dimethylcyclobutane?

- Methodological Answer : Key identifiers include:

- NMR : Distinct splitting patterns in H NMR due to diastereotopic protons and coupling between methyl groups.

- IR : C–H stretching frequencies (~2960 cm) and ring deformation modes (600–800 cm).

- SMILES/InChIKey : Use

CC1CCC1C(SMILES) orIVAGOJQDJFWIRT-PHDIDXHHSA-N(InChIKey) for database searches . - X-ray crystallography : Resolves spatial arrangement of methyl groups to confirm stereochemistry.

Q. How does ring strain in cyclobutane derivatives influence physical properties like boiling point?

- Methodological Answer : Cyclobutane's angle strain (≈20° deviation from ideal tetrahedral angles) and torsional strain (eclipsing H–H interactions) increase molecular rigidity. This reduces intermolecular interactions, leading to lower boiling points (e.g., 330 K for trans-1,2-dimethylcyclobutane vs. higher alkanes). Compare experimental boiling points (NIST data) with computational predictions (e.g., group contribution methods) .

Advanced Research Questions

Q. How can density functional theory (DFT) resolve discrepancies in thermochemical data for trans-1,2-dimethylcyclobutane?

- Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties like enthalpy of formation. Validate computational results against experimental data (e.g., reaction enthalpies in NIST reports). For example, calculate ΔH° using isodesmic reactions or atomization energy schemes, ensuring basis sets (e.g., 6-311++G(d,p)) account for dispersion forces .

Q. What experimental strategies address contradictions in reported thermodynamic data (e.g., melting points)?

- Methodological Answer :

- Purification : Use recrystallization or chromatography to isolate high-purity samples, eliminating impurities that skew melting points.

- Calorimetry : Employ differential scanning calorimetry (DSC) under controlled conditions (heating rate, inert atmosphere).

- Cross-validation : Compare results across labs using standardized protocols (e.g., ASTM methods) and reference materials .

Q. What challenges arise in synthesizing enantiomerically pure trans-1,2-dimethylcyclobutane?

- Methodological Answer :

- Stereocontrol : Use chiral catalysts (e.g., Rh complexes) in cycloaddition or hydrogenation of 1,2-dimethylcyclobutene derivatives.

- Resolution : Separate enantiomers via chiral chromatography (e.g., amylose-based columns) or diastereomeric salt formation.

- Characterization : Verify enantiopurity using polarimetry or chiral shift reagents in H NMR .

Q. How does ring strain in cyclobutane derivatives affect their reactivity in [2+2] photocycloadditions?

- Methodological Answer : The strained cyclobutane ring lowers activation energy for ring-opening reactions. Monitor reactivity via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.